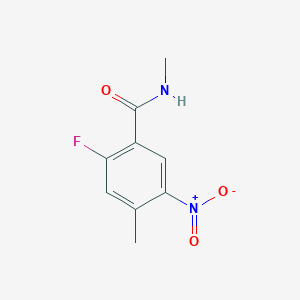

2-Fluoro-N,4-dimethyl-5-nitrobenzamide

Description

Aromatic nitro compounds are characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring. This functional group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the molecule, affecting its reactivity and potential biological activity. The nitro group is a key component in a wide range of compounds, from explosives to pharmaceuticals. nih.gov Similarly, benzamides, which are derivatives of benzoic acid, are a cornerstone in medicinal chemistry and material science.

The introduction of fluorine into organic molecules, a field that gained significant momentum in the 20th century, has had a profound impact on chemical and pharmaceutical research. nih.gov Initially, the synthesis of fluorinated compounds was a considerable challenge due to the high reactivity of elemental fluorine. However, the development of new fluorinating agents and methodologies has made these compounds more accessible.

The incorporation of fluorine into an aromatic system can dramatically alter a molecule's physicochemical properties. nih.gov Key effects include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and replacing a hydrogen atom with fluorine at a metabolically vulnerable site can prevent enzymatic degradation, thereby prolonging the compound's active lifetime in biological systems. researchgate.netnih.gov

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug candidate. researchgate.netnih.gov

Modulation of Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body. researchgate.net

Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be crucial for a molecule's interaction with its biological target. nih.gov

These unique properties have led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Benzamide (B126) and its derivatives are a class of compounds with a broad spectrum of applications. The benzamide functional group consists of a benzene (B151609) ring attached to an amide group (-CONH₂). This structural unit is found in numerous biologically active molecules. In medicinal chemistry, substituted benzamides are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and antimycobacterial properties. nih.govnih.gov They serve as crucial intermediates in the synthesis of more complex molecules and are valued for their relative stability and the well-established chemical methods for their preparation.

While extensive studies on 2-Fluoro-N,4-dimethyl-5-nitrobenzamide are not prominent in the scientific literature, its structure alone positions it as a compound of significant research interest. The combination of a fluorine atom, a nitro group, and a dimethylated benzamide moiety on a benzene ring suggests a molecule with potentially unique electronic and steric properties.

The presence and relative positions of these functional groups—the ortho-fluoro, meta-nitro, and para-methyl substitutions relative to the amide group—create a specific electronic environment that could lead to novel reactivity or biological activity. For instance, the fluorine atom adjacent to the amide could influence its conformation, while the nitro group would strongly withdraw electron density from the ring. Such compounds are often investigated as intermediates in the synthesis of pharmaceuticals or as potential bioactive agents themselves. The study of related molecules, such as 2-fluoro-5-nitrobenzoic acid, which serves as a building block for fluorescent probes and heterocyclic compounds, highlights the utility of this substitution pattern. ossila.com

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents computed properties for the compound. For context, a comparison is provided with the known properties of structurally related analogs.

Table 1: Computed Physicochemical Properties of this compound and Related Compounds Data for related compounds sourced from PubChem. nih.govnih.gov

| Property | This compound (Computed) | 2-Fluoro-N-methyl-4-nitrobenzamide nih.gov | 2-Fluoro-4-nitrobenzamide (B1321429) nih.gov |

| Molecular Formula | C₉H₉FN₂O₃ | C₈H₇FN₂O₃ | C₇H₅FN₂O₃ |

| Molecular Weight | 212.18 g/mol | 198.15 g/mol | 184.12 g/mol |

| IUPAC Name | This compound | 2-fluoro-N-methyl-4-nitrobenzamide | 2-fluoro-4-nitrobenzamide |

| CAS Number | Not available | 915087-24-0 | 350-32-3 |

Detailed Research Findings

Research into compounds structurally similar to this compound provides valuable insights into its potential synthesis and applications.

Synthesis Pathways

The synthesis of substituted nitrobenzamides often begins with a correspondingly substituted toluene (B28343) or benzoic acid. For example, 2-fluoro-4-nitrobenzoic acid can be synthesized by the oxidation of 2-fluoro-4-nitrotoluene (B45272). chemicalbook.com This benzoic acid can then be converted to the corresponding benzamide. A plausible synthetic route for this compound could therefore start from 2-fluoro-4-methyl-5-nitrotoluene or, more likely, from 2-fluoro-4-methylbenzoic acid, followed by nitration and then conversion to the N,N-dimethylamide. The synthesis of the related precursor, 2-fluoro-5-nitrobenzaldehyde (B1301997), has also been documented, indicating that the 2-fluoro-5-nitro substitution pattern on a benzene ring is a known and accessible chemical arrangement. guidechem.com

Potential Applications in Medicinal Chemistry

The structural motifs present in this compound are prevalent in molecules with demonstrated biological activity.

Antimicrobial and Antiparasitic Activity: Nitroaromatic compounds are a well-established class of antimicrobial agents. nih.gov Their mechanism often involves the reduction of the nitro group within the target organism to form reactive nitrogen species that are toxic to the cell. A family of N-alkyl nitrobenzamides has shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov

Anti-inflammatory Properties: Certain substituted nitrobenzamides have been investigated for their anti-inflammatory activity, showing potential for the inhibition of pro-inflammatory cytokines. nih.gov

Synthetic Intermediates: Fluorinated nitrobenzamides serve as important intermediates in the synthesis of more complex pharmaceutical agents. For instance, 2-fluoro-4-nitrobenzamide can be a precursor in the synthesis of 2-fluoro-4-nitrobenzonitrile, a compound used in the development of tyrosine kinase inhibitors for treating diseases like cancer. google.com The strategic placement of the fluorine atom allows for its potential displacement in nucleophilic aromatic substitution reactions, making it a useful synthetic handle.

The combination of these features in this compound makes it a candidate for further investigation in drug discovery programs, either as a final active compound or as a key building block for more elaborate molecular structures.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2O3 |

|---|---|

Molecular Weight |

212.18 g/mol |

IUPAC Name |

2-fluoro-N,4-dimethyl-5-nitrobenzamide |

InChI |

InChI=1S/C9H9FN2O3/c1-5-3-7(10)6(9(13)11-2)4-8(5)12(14)15/h3-4H,1-2H3,(H,11,13) |

InChI Key |

SOJHIJZJRYDMQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC)F |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for 2 Fluoro N,4 Dimethyl 5 Nitrobenzamide

Retrosynthetic Analysis and Key Precursor Identification for 2-Fluoro-N,4-dimethyl-5-nitrobenzamide

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary and most evident disconnection is at the amide bond (C-N bond), a common and reliable transformation. This initial step simplifies the target molecule into two key precursors: a carboxylic acid derivative and an amine.

Disconnection 1 (Amide Bond): The amide linkage can be retrosynthetically cleaved to yield 2-fluoro-4-methyl-5-nitrobenzoic acid and methylamine (B109427) . This approach is synthetically practical as the forward reaction, amidation, is a well-established transformation.

Disconnection 2 (Carboxylic Acid): The carboxylic acid functional group on the aromatic ring can be traced back to the oxidation of a methyl group. This leads to the precursor 2-fluoro-4-methyl-5-nitrotoluene .

Disconnection 3 (Nitro Group): The nitro group is typically introduced onto an aromatic ring via electrophilic aromatic substitution. Removing this group reveals the foundational starting material, 2-fluoro-4-methyltoluene .

This analysis identifies 2-fluoro-4-methyltoluene as a logical and commercially accessible starting point for the synthesis. The key challenge lies in the regioselective introduction of the nitro group and the subsequent oxidation and amidation steps.

Table 1: Key Precursors and Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 2-fluoro-4-methyltoluene | C₈H₉F | Starting Material |

| 2-fluoro-4-methyl-5-nitrotoluene | C₈H₈FNO₂ | Key Intermediate 1 |

| 2-fluoro-4-methyl-5-nitrobenzoic acid | C₈H₆FNO₄ | Key Intermediate 2 |

| Methylamine | CH₅N | Reagent |

| This compound | C₉H₉FN₂O₃ | Target Molecule |

Exploration of Synthetic Pathways to the Benzamide (B126) Core with Fluoro, Methyl, and Nitro Substituents

The forward synthesis builds upon the precursors identified in the retrosynthetic analysis, involving a sequence of nitration, oxidation, and amidation reactions.

The critical step in the synthesis is the regioselective nitration of 2-fluoro-4-methyltoluene. The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents: the fluorine atom and the methyl group. Both are ortho-, para-directing groups. The fluorine at C2 and the methyl group at C4 will direct incoming electrophiles. The position para to the methyl group (C1) is blocked, and the positions ortho to the methyl group are C3 and C5. The position ortho to the fluorine is C3, and the position para is C5. Therefore, the C3 and C5 positions are both activated. The nitration is expected to favor the C5 position due to reduced steric hindrance compared to the C3 position, which is situated between the two existing substituents.

Liquid-phase nitration using a mixture of nitric acid and sulfuric acid is a conventional method. google.com Studies on the nitration of fluorotoluenes have shown that regioselectivity can be achieved, although isomer formation is common. rsc.orgresearchgate.net For instance, the nitration of 2-fluorotoluene (B1218778) under mild conditions can yield 2-fluoro-5-nitrotoluene (B1294961) with high selectivity. rsc.orgprepchem.com By carefully controlling reaction conditions such as temperature and the ratio of acids, the desired 2-fluoro-4-methyl-5-nitrotoluene intermediate can be synthesized.

While halogenation is a fundamental tool for modifying aromatic substrates, it is not required for the primary synthetic route to the target molecule, which relies on the strategic placement of a nitro group.

The target molecule contains two methyl groups, one on the aromatic ring and one on the amide nitrogen.

Aromatic Ring Methylation: The C4-methyl group is incorporated from the beginning of the synthesis by selecting 2-fluoro-4-methyltoluene as the starting material. This strategy avoids complex methylation steps on a more functionalized ring system.

Amide Nitrogen Methylation: The N-methyl group is most efficiently introduced during the amide formation step by using methylamine as the nucleophile. This is the most direct and atom-economical approach. An alternative, less direct strategy would be the N-methylation of a primary amide (2-fluoro-4-methyl-5-nitrobenzamide). This can be achieved using various methylating agents, such as phenyl trimethylammonium iodide, which allows for monoselective N-methylation. acs.org However, for this specific target, direct amidation with methylamine is the preferred pathway.

The final key transformation is the formation of the amide bond. This requires the conversion of the intermediate, 2-fluoro-4-methyl-5-nitrobenzoic acid, into the target N-methyl amide. First, the benzoic acid intermediate must be synthesized by oxidizing the methyl group of 2-fluoro-4-methyl-5-nitrotoluene. This oxidation can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under aqueous basic or acidic conditions, respectively, similar to methods used for oxidizing 2-fluoro-4-nitrotoluene (B45272). chemicalbook.comgoogle.com

Once the carboxylic acid is obtained, two primary strategies for amidation with methylamine can be employed:

Activation of the Carboxylic Acid: The most common method involves converting the carboxylic acid into a more reactive acylating agent, such as an acyl chloride. nih.gov This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 2-fluoro-4-methyl-5-nitrobenzoyl chloride is then reacted with methylamine in the presence of a base to neutralize the HCl byproduct, affording the final benzamide product.

Direct Catalytic Amidation: Modern synthetic methods increasingly favor direct catalytic condensation of carboxylic acids and amines, which avoids the use of stoichiometric activating agents and generates water as the only byproduct. researchgate.net Various catalysts are effective for this transformation, including:

Boron-based catalysts: Boronic acids can effectively catalyze direct amidation, often requiring the removal of water. acs.orgorganic-chemistry.org

Metal-based catalysts: Lewis acidic metal complexes, particularly those based on titanium (e.g., TiCl₄) or zirconium, have been shown to promote direct amide formation at elevated temperatures. nih.gov

These catalytic methods offer a greener alternative to traditional activation methods, aligning with principles of sustainable chemistry. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields for Efficient Synthesis

Nitration: The yield and regioselectivity of the nitration of 2-fluoro-4-methyltoluene depend heavily on reaction parameters. The temperature must be carefully controlled to prevent over-nitration and the formation of unwanted isomers. The concentration and ratio of nitric and sulfuric acids also play a critical role. The use of solid acid catalysts has been explored as an environmentally cleaner and highly regioselective alternative to mixed-acid systems. rsc.orgresearchgate.net

Oxidation: The oxidation of the toluene (B28343) methyl group to a carboxylic acid can be optimized by adjusting the temperature, reaction time, and the amount of oxidizing agent to ensure complete conversion without causing degradation of the aromatic ring, particularly given the presence of the electron-withdrawing nitro group.

Amidation: For the final amidation step, optimization depends on the chosen method.

If using the acyl chloride route , optimization involves the choice of solvent, the base used for HCl scavenging (e.g., pyridine, triethylamine), and temperature control to manage the exothermic reaction with methylamine.

For catalytic amidation , key parameters include catalyst loading, temperature, and effective water removal, which drives the reaction equilibrium toward the product. acs.org The choice of solvent is also critical to ensure solubility of all components.

Table 2: Interactive Data Table for Optimization of Catalytic Amidation

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Consideration |

|---|---|---|---|---|

| Catalyst | Arylboronic Acid (5 mol%) | TiCl₄ (10 mol%) | ZrCl₄ (10 mol%) | Choice affects reaction temperature and tolerance to other functional groups. Boronic acids are often milder. |

| Solvent | Toluene | Pyridine | Acetonitrile | Solvent must be high-boiling for water removal (e.g., toluene with Dean-Stark) or compatible with the catalyst system. |

| Temperature | 110 °C | 85 °C | 120 °C | Higher temperatures are typically needed to drive off water and achieve reasonable reaction rates. |

| Water Removal | Dean-Stark Trap | Molecular Sieves | High Temperature | Essential for driving the reaction equilibrium towards the amide product. |

| Reactant Ratio (Acid:Amine) | 1:1.1 | 1:1.2 | 1:1.0 | A slight excess of the amine can help drive the reaction to completion. |

Green Chemistry Principles and Sustainable Synthetic Methodologies in Benzamide Production

The imperative to develop environmentally benign chemical processes has led to the integration of green chemistry principles into the synthesis of pharmacologically important molecules like benzamides. The production of highly substituted benzamides, such as this compound, traditionally involves multi-step syntheses that may utilize hazardous reagents and generate significant waste. Modern synthetic strategies, however, are increasingly focused on minimizing environmental impact through the application of green chemistry principles, including atom economy, catalysis, use of safer solvents, and energy efficiency.

A key principle of green chemistry is the maximization of atom economy , which aims to incorporate the maximum number of atoms from the reactants into the final product. manchester.ac.uk Traditional amidation methods often employ stoichiometric activating agents, leading to poor atom economy and the generation of substantial waste. researchgate.net In contrast, catalytic approaches that facilitate the direct formation of the amide bond from a carboxylic acid and an amine are highly desirable. organic-chemistry.org

Recent advancements have also explored the use of photoredox catalysis for direct amidation. A fully catalytic method using a decatungstate photocatalyst and a nickel(II) catalyst under visible light has been developed for the coupling of aldehydes and nitroarenes, avoiding the need for external reductants or oxidants. organic-chemistry.org This process demonstrates broad substrate compatibility, including nitroarenes with various substituents, and offers a scalable and environmentally friendly alternative to conventional methods. organic-chemistry.org

The following table summarizes various catalytic systems applicable to the synthesis of benzamides, highlighting their green chemistry advantages.

Table 1: Catalytic Systems for Sustainable Benzamide Synthesis

| Catalyst System | Reactants | Key Advantages | Relevant Findings |

|---|---|---|---|

| Nickel Nanoparticles on TiO₂ | Esters and Nitro Compounds | Additive-free conditions, step-economy, use of inexpensive heterogeneous catalyst. | Effective for the synthesis of functionalized and structurally complex amides. nih.gov |

| RuH₂(CO)(PPh₃)₃ | Alcohols and Nitro Compounds | Catalytic borrowing hydrogen method, one-pot cascade reaction, broad substrate scope. | Enables direct amidation with the release of water as the only byproduct. scilit.comfigshare.com |

| Nickel/Photoredox (TBADT/NiBr₂·glyme) | Aldehydes and Nitroarenes | Fully catalytic process, mild conditions, avoids external oxidants/reductants. | High yields (up to 98%) and broad substrate compatibility. organic-chemistry.org |

| Iron Complex | Aldehydes and Nitroarenes | Inexpensive catalyst, pH-neutral conditions, avoids strong oxidants/reductants. | Tolerates a wide range of functional groups on both reactants. bohrium.com |

Biocatalysis offers another powerful tool for the sustainable production of benzamides. Enzymes operate under mild conditions, typically in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize side reactions. manchester.ac.uk Lipases, for example, have been employed for the synthesis of N-substituted benzimidazole (B57391) derivatives in a continuous-flow microreactor system, demonstrating the potential for rapid and efficient biocatalytic processes. mdpi.com The use of biocatalysts aligns with several green chemistry principles, including the use of renewable resources and the reduction of hazardous substances. researchgate.net

Solvent selection is another critical aspect of green benzamide synthesis. Many traditional organic solvents are volatile, toxic, and flammable. The development of solvent-free reaction conditions or the use of greener solvents, such as water or bio-based solvents, can significantly reduce the environmental footprint of a synthetic process. figshare.comresearchgate.net Microwave-assisted synthesis, often performed under solvent-free conditions, has been shown to accelerate reaction times and improve yields in the synthesis of pyrimido[1,2-a]benzimidazoles, showcasing a more energy-efficient approach. rsc.org

While a specific green synthesis protocol for this compound is not extensively documented, the principles and methodologies described above are highly applicable. For instance, the synthesis could potentially start from 2-fluoro-5-nitrobenzoic acid and N,4-dimethylaniline, utilizing a catalytic amidation method to avoid the use of stoichiometric activating agents. The synthesis of the precursor, 2-fluoro-4-nitrobenzoic acid, has been reported via the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate with a phase transfer catalyst, which is a more environmentally friendly oxidant than heavy metals like chromium. researchgate.netchemicalbook.com

The following table outlines potential green synthetic approaches for key intermediates and the final benzamide product.

Table 2: Potential Green Synthetic Approaches for this compound and Intermediates

| Target Compound/Intermediate | Proposed Green Methodology | Starting Materials | Potential Advantages |

|---|---|---|---|

| 2-Fluoro-5-nitrobenzoic Acid | Oxidation with KMnO₄/Phase Transfer Catalyst | 2-Fluoro-5-nitrotoluene | Avoids toxic heavy metal oxidants like CrO₃. researchgate.netchemicalbook.com |

| This compound | Catalytic Amidation (e.g., Nickel or Iron catalyst) | 2-Fluoro-5-nitrobenzoic acid and N,4-dimethylaniline | High atom economy, avoids stoichiometric activators, milder reaction conditions. nih.govbohrium.com |

| This compound | Biocatalytic Amidation (e.g., using a lipase) | 2-Fluoro-5-nitrobenzoic acid ester and N,4-dimethylaniline | Mild aqueous conditions, high selectivity, renewable catalyst. manchester.ac.ukmdpi.com |

| This compound | Flow Chemistry Synthesis | 2-Fluoro-5-nitrobenzoyl chloride and N,4-dimethylaniline | Enhanced safety, improved heat and mass transfer, potential for higher yields and purity. durham.ac.uk |

The continued development and application of these green and sustainable methodologies will be crucial in reducing the environmental impact of producing this compound and other valuable benzamide compounds.

Mechanistic Studies of Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on 2-Fluoro-N,4-dimethyl-5-nitrobenzamide

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regiochemical outcome and reaction rate of EAS on this compound are dictated by the directing and activating or deactivating properties of its four substituents: a fluoro group, a methyl group, a nitro group, and an N-methylbenzamide group.

The position of an incoming electrophile on the benzene (B151609) ring is determined by the cumulative directing effects of the existing substituents. The fluoro, methyl, nitro, and amide groups each exert a distinct influence.

Fluoro Group (-F): The fluorine atom is an ortho-, para-director. calvin.edu Despite its high electronegativity, which makes it inductively electron-withdrawing (-I effect) and thus deactivating, its lone pairs can be donated to the ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. calvin.edu

Methyl Group (-CH₃): The methyl group is an ortho-, para-director and an activating group. It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. pnas.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. acs.org It strongly withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ortho and para positions electron-deficient. acs.org

Amide Group (-CONHCH₃): The N,4-dimethylbenzamide moiety is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing, pulling electron density from the aromatic ring. masterorganicchemistry.com

In this compound, the substituents are positioned as follows: fluoro at C2, methyl at C4, nitro at C5, and the amide group at C1. The only available position for substitution is C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -CONHCH₃ | 1 | Deactivating | Meta (to C3, C5) |

| -F | 2 | Deactivating | Ortho, Para (to C3, C6) |

| -CH₃ | 4 | Activating | Ortho, Para (to C3, C5) |

| -NO₂ | 5 | Deactivating | Meta (to C1, C3) |

The outcome of an electrophilic aromatic substitution can be under either kinetic or thermodynamic control. nih.govresearchgate.net

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. researchgate.netyoutube.com

Thermodynamic Control: At higher temperatures, the reaction may be reversible, allowing for equilibration between the possible products. The major product will be the most stable one. researchgate.netyoutube.com

In the case of this compound, substitution at the C6 position is the most probable outcome. The stability of the Wheland intermediate (the arenium ion) is a key factor in determining the reaction pathway. Attack at C6 would be stabilized by resonance involving the lone pairs of the fluorine atom. While computational studies would be needed for a precise energy profile, it is expected that the high deactivation of the ring would lead to a high activation energy for any substitution reaction. irjet.netnih.gov

Reduction Chemistry of the Nitro Group: Formation of Amino Derivatives and Subsequent Functionalizations

The nitro group is readily reduced to an amino group, a transformation of significant synthetic utility. researchgate.net A variety of reagents can be employed for the reduction of aromatic nitro compounds, including catalytic hydrogenation (e.g., H₂/Pd-C) and metals in acidic media (e.g., Sn/HCl, Fe/HCl). researchgate.netnih.gov

The reduction of this compound would yield 5-amino-2-fluoro-N,4-dimethylbenzamide. The choice of reducing agent is crucial to ensure chemoselectivity, avoiding the reduction of the amide group. Catalytic hydrogenation is often a mild and effective method for this purpose. acs.org Studies on the selective reduction of aromatic nitro groups in the presence of an amide functionality have shown that reagents like hydrazine (B178648) hydrate (B1144303) can be effective. researchgate.net

The resulting amino group is a versatile handle for further functionalization. For instance, it can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, such as halogens, cyano, or hydroxyl groups. The amino group itself can also be acylated or alkylated.

Transformations Involving the Amide Moiety and N-Methyl Groups

The amide functional group in this compound can undergo several transformations.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-4-methyl-5-nitrobenzoic acid, and methylamine (B109427) under either acidic or basic conditions, typically requiring harsh conditions such as elevated temperatures. acs.orgacs.org

Reduction: The amide can be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert the -CONHCH₃ group to a -CH₂NHCH₃ group. However, LiAlH₄ would also reduce the nitro group. researchgate.net

Reactions of the N-Methyl Group: The N-methyl group can be a site for metabolic oxidation, leading to the formation of N-hydroxymethyl compounds. publish.csiro.au There are also methods for the N-methylation of secondary amides, though in this case, the nitrogen is already substituted with a methyl group. researchgate.netnih.govacs.orgresearchgate.net

Investigations into Electron-Donating and Electron-Withdrawing Group Effects on Aromatic Ring Reactivity

The electronic effects of substituents can be quantified using Hammett substituent constants (σ). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. wikipedia.org The sum of the Hammett constants for the substituents on the ring can give a qualitative indication of its reactivity.

| Substituent | Hammett Constant (σ_p) |

| -F | +0.06 |

| -CH₃ | -0.17 |

| -NO₂ | +0.78 |

| -CONH₂ | +0.36 |

While the exact σ value for the N-methylamide group at the C1 position would be influenced by the other substituents, the available data suggests that the combined effect of the fluoro, nitro, and amide groups far outweighs the activating effect of the methyl group. This results in a strongly deactivated aromatic ring that would undergo electrophilic substitution reactions much slower than benzene. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro N,4 Dimethyl 5 Nitrobenzamide

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Dynamics

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Further research and publication of the spectroscopic properties of 2-Fluoro-N,4-dimethyl-5-nitrobenzamide in peer-reviewed scientific literature would be required to provide the detailed analysis requested.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel chemical entities, providing highly accurate mass measurements that facilitate the determination of elemental compositions. In the analysis of this compound, HRMS is employed to confirm the molecular formula and to investigate the compound's fragmentation behavior under specific ionization conditions, offering deep insights into its molecular architecture.

The analysis via electrospray ionization (ESI) in positive ion mode is a common method for such compounds. The high-resolution mass spectrum would be expected to show the protonated molecule [M+H]⁺ as the base peak or a prominent ion. The exceptional mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The theoretically calculated exact mass for the protonated form of this compound (C₉H₁₀FN₂O₃⁺) provides a benchmark for experimental verification. The precise mass-to-charge ratio (m/z) obtained from HRMS analysis serves as a primary confirmation of the compound's identity.

The fragmentation of nitroaromatic compounds in mass spectrometry often follows predictable pathways. Common fragmentation patterns for compounds with similar structures include the loss of the nitro group (NO₂) or nitric oxide (NO). Further fragmentation can involve the cleavage of the amide bond and other characteristic losses, which helps in piecing together the structural puzzle of the molecule.

A detailed examination of the fragmentation pattern of this compound would likely reveal a series of daughter ions that are characteristic of its specific substitution pattern on the benzene (B151609) ring and the nature of the amide side chain. The fragmentation data, when analyzed, provides corroborative evidence for the structure assigned through other spectroscopic methods.

Below are tables detailing the precise mass determination and a plausible fragmentation analysis for this compound.

Table 1: Precise Molecular Mass Determination by HRMS

This table outlines the comparison between the calculated and a hypothetical observed mass for the protonated molecule.

| Attribute | Value |

| Molecular Formula | C₉H₉FN₂O₃ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 213.0670 |

| Hypothetical Observed m/z | 213.0672 |

| Mass Difference (ppm) | 0.94 |

Note: The "Hypothetical Observed m/z" and "Mass Difference" are illustrative examples of what would be expected in an experimental setting.

Table 2: Proposed Fragmentation Analysis from HRMS/MS Data

This table presents the major theoretical fragment ions that could be observed in a tandem mass spectrometry (MS/MS) experiment for the [M+H]⁺ ion of this compound.

| Proposed Fragment Ion | Molecular Formula of Fragment | Calculated m/z | Interpretation of Neutral Loss |

| [M+H - NO₂]⁺ | C₉H₁₀FN O⁺ | 167.0765 | Loss of nitro group |

| [M+H - H₂O]⁺ | C₉H₈FN₂O₂⁺ | 195.0564 | Loss of water |

| [C₈H₆FNO]⁺ | C₈H₆FNO⁺ | 151.0455 | Loss of methylamine (B109427) and carbon monoxide |

| [C₇H₅FO]⁺ | C₇H₅FO⁺ | 124.0324 | Loss of nitro group and methyl isocyanate |

Note: The fragmentation pathways and resulting m/z values are based on established principles of mass spectrometry for related chemical structures.

Computational Chemistry and Quantum Mechanical Analysis

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.govsemanticscholar.org It provides a framework for understanding properties derived from the electron density, such as molecular orbital energies and charge distribution. For 2-Fluoro-N,4-dimethyl-5-nitrobenzamide, DFT calculations, likely employing a basis set such as B3LYP/6-311G(d), would be instrumental in elucidating its electronic nature. semanticscholar.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the presence of electron-withdrawing groups (nitro and fluoro) and electron-donating groups (methyl) would significantly influence the energies of these orbitals. The nitro group, in particular, would lower the LUMO energy, making the molecule a better electron acceptor. The HOMO-LUMO gap is a crucial parameter in quantum chemical studies, and its value helps to characterize the chemical reactivity and polarizability of a molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for an Analogous Aromatic Amide

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -0.267 | Electron-donating capacity |

| LUMO Energy | -0.181 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | -0.086 | Chemical reactivity and stability |

Note: Data is illustrative and based on general findings for similar compounds to demonstrate the concept. nih.gov

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the most negative potential would be concentrated around the highly electronegative oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atom. The hydrogen atoms of the methyl groups and the amide N-H would exhibit positive electrostatic potential. semanticscholar.org This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding, which influences the molecule's crystal packing and biological interactions. semanticscholar.org

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be validated against experimental data from techniques like FT-IR, Raman, and NMR spectroscopy. Theoretical calculations of vibrational frequencies help in the assignment of complex experimental spectra. researchgate.net

For this compound, key vibrational modes would include the C=O stretching of the amide, N-H stretching and bending, symmetric and asymmetric stretching of the NO2 group, and C-F stretching. Discrepancies between calculated and experimental values are common due to the calculations being performed on a single molecule in the gas phase, but scaling factors are often applied to improve agreement. researchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Benzamide (B126) Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide I) | Stretching | 1650-1680 |

| N-H | Stretching | 3200-3400 |

| NO₂ | Asymmetric Stretch | 1500-1570 |

| NO₂ | Symmetric Stretch | 1300-1370 |

| C-F | Stretching | 1000-1400 |

Note: Wavenumber ranges are typical values observed for these functional groups in related aromatic compounds. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve studying the rotation around key single bonds, such as the bond connecting the phenyl ring to the carbonyl group and the C-N amide bond. The planarity of the benzamide core and the relative orientation of the substituents would be of primary interest. researchgate.net

Computational studies can map the potential energy surface by systematically rotating these bonds to identify low-energy conformers (stable states) and the energy barriers (transition states) that separate them. rsc.org For N-aryl benzamides, the dihedral angle between the aromatic ring and the amide plane is a crucial conformational parameter. researchgate.net The presence of the ortho-fluoro substituent likely influences this angle due to steric and electronic effects.

Theoretical Studies on Reaction Mechanisms and Transition States of Chemical Transformations

Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the calculation of structures and energies of reactants, products, and short-lived transition states. For a molecule like this compound, theoretical studies could explore various transformations. For example, the fluorine atom is a potential site for nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, a common synthetic step. researchgate.net

By mapping the reaction pathway and calculating the activation energies, researchers can predict the feasibility of a reaction and understand the role of catalysts. Such studies have been performed on related molecules, for instance, in the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde (B1301997) with amidines, where DFT calculations were used to optimize the structures of tautomers and transition states. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical tools used extensively in medicinal chemistry and materials science to correlate a molecule's structural features with its biological activity or physical properties. nih.govnih.gov These models are built using a set of molecules with known activities and a variety of calculated molecular descriptors.

For this compound to be included in a QSAR or SPR study, its biological activity would first need to be determined. Subsequently, a range of molecular descriptors would be calculated, including:

Electronic descriptors: HOMO/LUMO energies, dipole moment.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

Thermodynamic descriptors: Heat of formation, solvation energy.

A robust QSAR model could then predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds and reducing the need for extensive experimental screening. nih.gov

Derivation of Quantum Chemical and Topological Molecular Descriptors for Predictive Modeling

There are no available studies that have derived or published quantum chemical or topological molecular descriptors for this compound. Consequently, no data tables for these parameters can be provided.

Correlation of Theoretical Parameters with Experimental Reactivity Profiles

As there are no published theoretical parameters or experimental reactivity studies for this compound, no analysis of the correlation between these two aspects can be presented.

Medicinal Chemistry Implications and Biological Target Interactions

2-Fluoro-N,4-dimethyl-5-nitrobenzamide as a Scaffold for Rational Drug Design

Rational drug design leverages the understanding of a compound's structure and its interactions with a biological target to create more potent and selective drugs. The chemical architecture of this compound, featuring a substituted benzamide (B126) core, offers a versatile starting point for such endeavors.

Exploration of the Benzamide Moiety in Established Bioactive Frameworks

The benzamide moiety is a cornerstone in drug discovery, recognized as a significant pharmacophore due to its structural and electronic properties. The amide bond is relatively stable and can participate in crucial hydrogen bonding interactions with biological macromolecules, a key feature for ligand-receptor binding. rsc.org Consequently, benzamide derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, analgesic, anticancer, and enzyme inhibitory effects. nih.gov

The prevalence of this scaffold in approved drugs and clinical candidates underscores its importance. Its structural simplicity and synthetic tractability allow for extensive chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

| Compound/Drug Name | Therapeutic Class | Significance of Benzamide Moiety |

|---|---|---|

| Raclopride | Antipsychotic (Dopamine D2 antagonist) | Essential for binding to dopamine (B1211576) receptors, with the amide group forming key interactions. nih.gov |

| Entinostat | Anticancer (HDAC inhibitor) | The benzamide group coordinates with the zinc ion in the active site of histone deacetylase. |

| Moclobemide | Antidepressant (MAO-A inhibitor) | The core structure is a substituted benzamide, crucial for its inhibitory activity. |

| Nimesulide | Anti-inflammatory (COX-2 inhibitor) | While technically a benzenesulfonamide, it highlights how related amide structures are used in anti-inflammatory drug design. researchgate.net |

Scaffold Hopping and Molecular Hybridization Strategies in Drug Discovery

Scaffold hopping is a widely applied strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule but possess improved properties, such as enhanced potency, better safety profiles, or novel intellectual property. nih.govmdpi.com The this compound core can serve as an excellent template for such explorations. By preserving the spatial orientation of key functional groups (the fluoro, methyl, and nitro substituents), the central phenylamide core can be replaced with various bioisosteric rings (e.g., heteroaromatic systems) to discover new chemotypes.

Molecular hybridization is another powerful drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. This approach can lead to compounds with dual or multiple modes of action, which can be advantageous in treating complex multifactorial diseases. For instance, the this compound scaffold could be hybridized with other known bioactive moieties, such as a sulfonamide group, to create novel compounds with potentially synergistic or enhanced inhibitory activities against targets like carbonic anhydrase or acetylcholinesterase. nih.gov

Mechanistic Insights into Biological Interactions of this compound Derivatives

Understanding how a molecule interacts with its biological target at an atomic level is fundamental to optimizing its therapeutic potential. While specific experimental data for this compound is not available, computational chemistry techniques provide powerful tools to predict and analyze the potential interactions of its derivatives.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com For derivatives of this compound, docking studies can elucidate how they might fit into the active site of an enzyme or the binding pocket of a receptor. nih.gov Such studies have been successfully applied to other nitrobenzamide derivatives to rationalize their anti-inflammatory activity by predicting their binding to inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-protein complex over time. nih.gov MD simulations provide a more realistic model of the biological environment and can confirm the stability of key interactions, observe conformational changes in the protein upon ligand binding, and calculate binding free energies. rsc.orgmdpi.com For benzamide-based inhibitors, MD simulations have been used to validate binding modes and confirm the stability of ligand-target complexes. nih.govnih.gov

Analysis of Ligand-Receptor Binding Modes and Energetics (e.g., Hydrogen Bonding, Electrostatic Interactions)

The specific arrangement of functional groups in this compound dictates the types of non-covalent interactions its derivatives can form with a biological target. These interactions are crucial for binding affinity and selectivity.

Hydrogen Bonding: The carbonyl oxygen of the amide is a strong hydrogen bond acceptor. Unlike a primary or secondary amide, the N,N-dimethyl substitution on the amide nitrogen removes its hydrogen bond donating capacity, which can be a critical factor for selectivity towards certain targets. unica.it

Electrostatic Interactions: The highly electronegative fluorine atom and the electron-withdrawing nitro group create distinct electronic environments on the aromatic ring. The fluorine can act as a hydrogen bond acceptor, while the nitro group can engage in strong electrostatic interactions with charged or polar residues in a binding pocket.

Hydrophobic Interactions: The phenyl ring and the two methyl groups (at the N- and 4-positions) can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic phenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

| Functional Group | Potential Interaction Type | Example Target Residues |

|---|---|---|

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Fluorine Atom | Hydrogen Bond Acceptor, Halogen Bonding | Amide backbones, Polar residues |

| Nitro Group (-NO2) | Hydrogen Bond Acceptor, Electrostatic | Positively charged or polar residues |

| Phenyl Ring | Hydrophobic, π-π Stacking | Leucine, Valine, Phenylalanine, Tyrosine |

| Methyl Groups (-CH3) | Hydrophobic, van der Waals | Alanine, Valine, Isoleucine |

Influence of Substituents on Biological Potency and Selectivity (Structure-Activity Relationships)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications affect a compound's biological activity. nih.gov For the this compound scaffold, each substituent plays a potential role in modulating potency and selectivity.

Fluorine: The introduction of a fluorine atom can have profound effects. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also enhance binding affinity through favorable electrostatic interactions with the target protein. nih.gov The position of the fluorine is critical, as seen in N-aryl benzamides where its placement can have differential effects on affinity. acs.org

Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly alters the electronic character of the phenyl ring. SAR studies on other nitrobenzamides have shown that the number and position of nitro groups are critical determinants of biological activity, influencing both potency and the mechanism of action. researchgate.netnih.gov

Methyl Groups: The methyl group at the 4-position can enhance hydrophobic interactions and sterically influence the preferred conformation of the molecule. The N,N-dimethyl substitution, as previously noted, removes the hydrogen-bond donating ability of the amide, which can be a key modification for achieving selectivity between different receptor subtypes or enzyme isoforms. unica.it

Systematic modification of these substituents would be a key strategy in an optimization campaign. For example, moving the nitro group to the 4-position or replacing the 4-methyl with other alkyl or alkoxy groups could drastically alter the compound's biological profile, leading to a clear SAR. nih.govmdpi.com

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Replace 5-nitro with 5-cyano | Cyano is a smaller electron-withdrawing group and H-bond acceptor. | May alter potency and selectivity; could improve physicochemical properties. |

| Replace 4-methyl with 4-methoxy | Methoxy group is an H-bond acceptor and has different electronic effects. | Could introduce new H-bonds and alter ring electronics, impacting affinity. |

| Replace N,N-dimethyl with N-methyl | Re-introduces an N-H hydrogen bond donor. | May increase affinity for targets requiring an H-bond donor, but could decrease selectivity. |

| Shift fluoro from 2- to 3-position | Alters the electronic and steric profile of the ring. | Likely to significantly change binding mode and potency. |

Role in the Design of Enzyme Inhibitors or Receptor Modulators

The benzamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with a wide array of biological targets, including enzymes and receptors. The specific substitutions on the benzamide ring, such as the fluoro, dimethyl, and nitro groups in "this compound," would be expected to modulate its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. While direct studies on this compound are unavailable, the functional groups present suggest potential roles as an enzyme inhibitor or a receptor modulator based on the established activities of similar compounds.

Inhibition Mechanisms of Specific Enzyme Classes (e.g., Glycosidases, Kinases)

Benzamide derivatives have been explored as inhibitors of various enzyme classes. The electronic and steric properties of the substituents play a crucial role in their inhibitory mechanism.

Glycosidase Inhibition: Certain benzamide-containing molecules have shown potential as inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. For instance, novel glycosyl-1,2,3-1H-triazolyl methyl benzamide analogues have been synthesized and evaluated for their α-glucosidase inhibitory activity. These compounds exhibited dose-dependent inhibition, with some derivatives showing significantly greater potency than the standard drug acarbose. Molecular docking studies suggest that these inhibitors bind to the active site of the enzyme, forming key interactions that prevent substrate binding and catalysis. The benzamide moiety often participates in hydrogen bonding and hydrophobic interactions within the enzyme's active site.

Kinase Inhibition: The benzamide structure is a common scaffold for the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. Benzimidazole-based compounds, which share structural similarities with benzamides, interact with kinases through various binding modes, often as ATP-competitive inhibitors. They can form hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. For example, N-(4-phenoxyphenyl)benzamide derivatives have been developed as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), a key component of a signaling cascade involved in hypertension. Furthermore, some benzamide derivatives have been investigated as activators of glucokinase, an important regulator of glucose metabolism, highlighting the diverse roles this scaffold can play in modulating enzyme activity.

| Enzyme Class | Example of Benzamide Derivative Activity | Potential Role of "this compound" |

| Glycosidases | Glycosyl-1,2,3-1H-triazolyl methyl benzamide analogues inhibit α-glucosidase. | The nitro and fluoro groups could potentially form specific interactions within the glycosidase active site, contributing to inhibitory activity. |

| Kinases | N-(4-phenoxyphenyl)benzamide derivatives inhibit SPAK. | The dimethyl and fluoro substituents might confer selectivity for specific kinase subfamilies by interacting with distinct pockets in the ATP-binding site. |

Allosteric Modulation of Receptors by Benzamide Ligands

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding event induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the endogenous ligand. This mechanism offers several advantages, including the potential for greater subtype selectivity and a more nuanced modulation of receptor function.

Benzamide derivatives have been identified as allosteric modulators for several receptor types. For instance, certain benzamide analogs have been discovered as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). pharmaffiliates.com These compounds inhibit the receptor's activity with a degree of subtype selectivity. pharmaffiliates.com The discovery of such subtype-selective ligands is valuable for understanding the physiological roles of different nAChR subtypes. pharmaffiliates.com

The term "allosteric" originates from the Greek words "allos" (other) and "stereos" (shape), indicating that these modulators function by altering the receptor's conformation. nanobioletters.com Allosteric modulators can be positive (PAMs), increasing the receptor's response, negative (NAMs), decreasing the response, or neutral, having no effect on their own but blocking the action of other allosteric modulators. nanobioletters.comnih.gov

The development of allosteric modulators is a growing area of drug discovery, offering a sophisticated approach to targeting receptors involved in a wide range of diseases. nih.gov The specific substitution pattern of "this compound" would need to be experimentally tested to determine if it possesses any allosteric modulatory activity on a given receptor.

| Receptor Type | Example of Benzamide Derivative Activity | Potential Role of "this compound" |

| Nicotinic Acetylcholine Receptors (nAChRs) | Benzamide analogs act as negative allosteric modulators. pharmaffiliates.com | The specific electronic and steric profile could allow it to bind to an allosteric site on an nAChR subtype, potentially modulating its function. |

| Other GPCRs | Benzamide-containing compounds have been investigated as modulators of various G-protein coupled receptors. | Depending on its three-dimensional structure, it could potentially fit into an allosteric pocket of a GPCR, influencing its signaling cascade. |

Applications in Environmental Chemistry and Catalysis

Utilization of 2-Fluoro-N,4-dimethyl-5-nitrobenzamide as a Precursor for Specialty Chemicals and Advanced Materials

The presence of reactive functional groups on the aromatic ring of this compound makes it a promising starting material for the synthesis of more complex molecules. The nitro group, in particular, can be readily reduced to an amino group, which then opens up a wide array of synthetic possibilities for creating specialty chemicals.

For instance, the resulting amino derivative could serve as a monomer for the production of high-performance polymers. The fluorine atom can enhance the thermal stability and chemical resistance of these materials. The dimethylamide group can also influence the solubility and processing characteristics of the final products.

Table 1: Potential Specialty Chemicals Derived from this compound

| Precursor Compound | Potential Derivative | Potential Application Area |

| This compound | 5-Amino-2-fluoro-N,4-dimethylbenzamide | Polymer synthesis, pharmaceutical intermediates |

| This compound | Diamine derivatives | Cross-linking agents for epoxy resins |

| This compound | Heterocyclic compounds | Agrochemicals, dyestuffs |

Catalytic Applications in Organic Synthesis and Chemical Transformations

While direct catalytic applications of this compound are not reported, its derivatives could function as ligands in catalysis. The nitrogen and oxygen atoms of the amide group, and the nitrogen of a reduced nitro group, can coordinate with metal centers to form catalysts for various organic transformations.

Furthermore, the electron-withdrawing nature of the nitro and fluoro groups can activate the aromatic ring towards certain reactions, making the compound a useful substrate for studying catalytic mechanisms.

Environmental Remediation Strategies Involving Nitroaromatic Compound Reduction and Degradation

Nitroaromatic compounds are a significant class of environmental pollutants, often originating from industrial processes. nih.gov Research into the bioremediation and chemical degradation of these compounds is an active area of environmental chemistry.

The reduction of the nitro group is a key step in the degradation pathway of many nitroaromatic compounds. nih.gov Studies on compounds structurally related to this compound could provide insights into the mechanisms of microbial or catalytic reduction of such pollutants. The presence of the fluorine and dimethylamide groups would likely influence the rate and pathway of degradation, offering a valuable model system for research.

Table 2: Comparison of Functional Groups and Their Potential Influence on Environmental Fate

| Functional Group | Potential Influence on Biodegradation |

| Nitro Group | Primary site for reductive degradation |

| Fluorine Atom | Can increase persistence, may alter microbial degradation pathways |

| Dimethylamide Group | May affect water solubility and bioavailability |

Future Research Directions and Emerging Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in modern drug discovery and chemical synthesis. nih.govresearchgate.net These computational tools can significantly accelerate the design and optimization of novel compounds like 2-Fluoro-N,4-dimethyl-5-nitrobenzamide by predicting their physicochemical properties, biological activities, and synthetic accessibility.

For instance, quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological effects of a series of related compounds. researchgate.netmdpi.com In the context of nitroaromatic compounds, ML models have been used to predict properties such as toxicity, highlighting the potential to design safer molecules from the outset. nih.gov By analyzing large datasets of existing molecules, AI can identify key structural motifs and functional groups that are crucial for a desired biological effect, guiding the synthesis of more potent and selective analogs of this compound.

Table 1: Potential Applications of AI/ML in the Development of this compound

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Development of QSAR models to predict biological activity, toxicity, and pharmacokinetic properties. | Faster identification of lead candidates with improved safety profiles. |

| Generative Design | Use of generative models to design novel analogs with enhanced properties. | Exploration of a wider chemical space for more effective compounds. |

| Retrosynthesis Planning | AI-powered tools to predict and design efficient synthetic routes. | Reduction in the time and cost of chemical synthesis. |

| Reaction Optimization | Machine learning algorithms to optimize reaction conditions for higher yields and purity. | More sustainable and cost-effective manufacturing processes. |

Development of Novel Synthetic Methodologies for Fluorinated Nitrobenzamides

The synthesis of complex organic molecules like fluorinated nitrobenzamides can be challenging, often requiring harsh reaction conditions and leading to the formation of unwanted byproducts. The development of novel synthetic methodologies, such as flow chemistry and photoredox catalysis, offers promising solutions to these challenges.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net For the synthesis of fluorinated compounds, flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time allows for improved yields and selectivity. Furthermore, the enclosed nature of flow reactors enhances the safety of handling hazardous reagents often used in fluorination and nitration reactions.

Photoredox Catalysis: This emerging field of synthetic chemistry utilizes visible light to initiate and drive chemical reactions through single-electron transfer processes. nih.gov Photoredox catalysis has been successfully applied to a wide range of transformations, including the formation of carbon-nitrogen bonds, which is a key step in the synthesis of benzamides. nih.govresearchgate.net This methodology often proceeds under mild reaction conditions and can offer unique reactivity patterns that are not accessible through traditional thermal methods. The application of photoredox catalysis to the synthesis of fluorinated nitrobenzamides could lead to more efficient and environmentally friendly synthetic routes. researchgate.net

Table 2: Comparison of Traditional and Novel Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, potential for side reactions, scalability challenges. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, and potential for automation. researchgate.netmdpi.com | Higher initial equipment cost. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, access to unique reactivity. nih.govresearchgate.net | Requires a light source, potential for photosensitivity of reactants and products. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Studies

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring provide real-time insights into the progress of a chemical reaction, enabling the identification of intermediates and the determination of reaction rates. mdpi.comresearchgate.net

In Situ Spectroscopy: Techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the formation of products and the consumption of reactants in real-time. nih.govevitachem.comnih.gov For the synthesis of this compound, in situ FT-IR could be used to track the formation of the amide bond, while Raman spectroscopy could monitor the nitration step. nih.govresearchgate.net These techniques provide valuable data for optimizing reaction conditions and ensuring the desired outcome.

Mechanistic Studies: Advanced spectroscopic methods are also invaluable for elucidating reaction mechanisms. For instance, time-resolved spectroscopy can be used to detect and characterize short-lived intermediates, providing a deeper understanding of the reaction pathway. scielo.br For fluorination reactions, specialized NMR techniques can be employed to study the mechanism of fluorine incorporation. nih.govnih.gov A detailed mechanistic understanding can guide the development of more efficient and selective synthetic methods.

Table 3: Advanced Spectroscopic Techniques for Reaction Analysis

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| In Situ FT-IR | Real-time monitoring of functional group transformations. nih.govevitachem.com | Monitoring the formation of the amide bond. |

| In Situ Raman | Real-time analysis of molecular vibrations, suitable for monitoring reactions in aqueous and non-aqueous media. nih.govresearchgate.net | Monitoring the nitration of the aromatic ring. |

| In Situ NMR | Detailed structural information on reactants, intermediates, and products in solution. nih.gov | Elucidating reaction mechanisms and identifying intermediates. |

| Time-Resolved Spectroscopy | Detection and characterization of transient species. scielo.br | Studying the kinetics and mechanism of photoredox-catalyzed reactions. |

Expanding the Scope of Biological Applications for this compound Derivatives and Analogs

While the specific biological activities of this compound may not be extensively documented, the structural motifs present in the molecule—a fluorinated nitroaromatic ring and a dimethylbenzamide moiety—are found in a variety of biologically active compounds. This suggests that derivatives and analogs of this compound could have potential applications in various therapeutic areas.

The presence of a nitro group in aromatic compounds can confer a range of biological activities, including antimicrobial and anticancer effects. scielo.br Similarly, the incorporation of fluorine atoms into drug molecules is a common strategy to enhance their metabolic stability, bioavailability, and binding affinity to biological targets. nih.govnih.gov The N,N-dimethylbenzamide scaffold is also present in a number of pharmacologically active molecules. nih.gov

Future research could focus on the systematic synthesis and biological evaluation of a library of derivatives of this compound. By systematically modifying the substituents on the aromatic ring and the amide group, it may be possible to identify compounds with potent and selective activity against a range of biological targets. For example, analogs could be designed and screened for their activity as enzyme inhibitors, receptor modulators, or antimicrobial agents. The exploration of the biological potential of this class of compounds represents a promising avenue for future drug discovery efforts.

Q & A

Basic: How can the synthesis of 2-Fluoro-N,4-dimethyl-5-nitrobenzamide be optimized to improve yield and purity?

Methodological Answer:

Optimization involves sequential functionalization of the benzamide core. For example:

- Fluorination and Nitration Order : Introduce fluorine early to avoid steric hindrance during nitration. Use HNO₃/H₂SO₄ at 0–5°C for controlled nitration .

- Methylation Control : Employ dimethylamine under anhydrous conditions to prevent hydrolysis. Monitor pH (6–7) to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via HPLC (>95%) .

Advanced: What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address them?

Methodological Answer:

Challenges include:

- Twinned Crystals : Common due to nitro group symmetry. Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands .

- Disorder in Methyl Groups : Apply restraints (DFIX, SIMU) in SHELXL to model dynamic methyl rotations .

- High-Resolution Data : For synchrotron data (d ≤ 0.8 Å), refine anisotropic displacement parameters and validate with R1 < 5% .

Basic: Which spectroscopic techniques are most effective for structural confirmation, and how should data be interpreted?

Methodological Answer:

- NMR :

- ¹H NMR : Fluorine coupling (²J~50 Hz) splits adjacent protons. For N-methyl groups, expect singlets at δ 2.9–3.1 ppm .

- ¹³C NMR : Fluorine causes deshielding (C-F at δ ~165 ppm) .

- FT-IR : Confirm amide C=O stretch (~1680 cm⁻¹) and nitro group asymmetry (~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match exact mass (calc. 240.0645 for C₉H₈FN₂O₃) .

Advanced: How to design experiments evaluating biological activity, such as enzyme inhibition or antimicrobial effects?

Methodological Answer:

- Enzyme Assays : Use recombinant enzymes (e.g., kinases) with ATPase-Glo™ kits. IC₅₀ values are determined via dose-response curves (0.1–100 µM). Compare to known inhibitors (e.g., staurosporine) .

- Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include nitro group reduction derivatives to assess pharmacophore relevance .

Basic: What precautions are necessary to manage nitro group reactivity during synthesis?

Methodological Answer:

- Reduction Risks : Avoid contact with reducing agents (e.g., H₂/Pd-C) unless intentional. Use inert atmosphere (N₂/Ar) for stability .

- Thermal Decomposition : Conduct nitration below 10°C. Monitor exotherms with inline IR spectroscopy .

- Storage : Store at –20°C in amber vials to prevent photodegradation .

Advanced: How to resolve contradictions in reported biological activities or synthetic yields?

Methodological Answer:

- Reproducibility Checks : Replicate protocols using identical reagents (e.g., anhydrous DMF vs. technical grade). Purity intermediates via recrystallization (e.g., ethanol/water) .

- Meta-Analysis : Compare datasets using multivariate statistics (e.g., PCA) to identify variables (e.g., solvent polarity) affecting bioactivity .

- Crystallographic Validation : Cross-reference biological activity with crystal structures to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.